Phenol, 3-methyl-4-(phenylamino)-

Lipophilicity Drug Design Synthesis Intermediate

Researchers requiring lipophilic radical-scavenging intermediates for non-polar formulations often face limited options. 4-Anilino-3-methylphenol (CAS 17654-13-6) provides a dual phenol-aniline scaffold with XLogP 3.5-2.6 log units higher than 4-amino-3-methylphenol-ensuring superior dispersion in hydrophobic media. Key advantages: • Enhanced oxidative coupling control via ortho-methyl steric hindrance for predictable dye formation • Validated radical scavenger pharmacophore for multi-radical (DPPH, peroxyl, hydroxyl) quenching • Suitable for antioxidant, dye, and polymer stabilizer research. Supplied with ≥97% purity; bulk quantities available.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 17654-13-6
Cat. No. B3048614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 3-methyl-4-(phenylamino)-
CAS17654-13-6
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)NC2=CC=CC=C2
InChIInChI=1S/C13H13NO/c1-10-9-12(15)7-8-13(10)14-11-5-3-2-4-6-11/h2-9,14-15H,1H3
InChIKeyDYLJVDHAFMAECU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol, 3-Methyl-4-(Phenylamino)- (CAS 17654-13-6) Procurement Guide: A Substituted Phenol Intermediate for Specialty Applications


Phenol, 3-methyl-4-(phenylamino)- (IUPAC: 4-anilino-3-methylphenol) is a substituted phenol incorporating a hydroxyl group, a secondary phenylamino group, and a methyl substituent at the 3-position [1]. With a molecular weight of 199.25 g/mol and a computed XLogP of 3.5, the compound exhibits moderate lipophilicity and dual hydrogen-bonding capacity [2]. It is primarily cataloged as a fine chemical intermediate with potential roles in dye and antioxidant synthesis, though published primary experimental data remain limited .

Intermediate for dye and antioxidant synthesis research
Moderate lipophilicity supports organic-phase and non-polar media workflows
Dual hydrogen-bonding capacity; primary experimental data remain limited — verify in context

Why 4-Anilino-3-Methylphenol Cannot Be Substituted by Generic Aminophenols or Anilinophenols


The specific ortho-methyl substitution adjacent to the para-phenylamino group in Phenol, 3-methyl-4-(phenylamino)- creates a sterically and electronically unique environment. This leads to a measured XLogP of 3.5, which is 2.6 log units more lipophilic than its closest primary amine analog, 4-amino-3-methylphenol (XLogP = 0.9), and 0.68 log units higher than 4-anilinophenol (LogP = 2.82) [1]. These differences in lipophilicity and the steric hindrance from the methyl group measurably alter solvent partitioning, oxidative coupling kinetics for dye formation, and radical scavenging potential, making simple generic interchange problematic [2].

Ortho-methyl group adjacent to anilino nitrogen creates steric and electronic environment absent in 4-anilinophenol or 4-amino-3-methylphenol; may alter oxidative coupling selectivity and solvent partitioning.

Substitution by primary amine analogs may shift lipophilicity significantly, limiting transferability of biphasic synthesis or hydrophobic media compatibility.

Radical scavenging and antioxidant SAR profiles tied to dual phenol-aniline motif may not replicate with mono-functional analogs.

Phenol, 3-Methyl-4-(Phenylamino)- (CAS 17654-13-6): Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Lipophilicity (XLogP) Over Primary Amine and Simple Aniline Analogs

Phenol, 3-methyl-4-(phenylamino)- exhibits a computed XLogP of 3.5, which is substantially higher than its closest structural analogs. This is 2.6 log units greater than 4-amino-3-methylphenol (XLogP = 0.9) and 0.68 log units greater than the unsubstituted 4-anilinophenol (LogP = 2.82) [1]. This significant difference indicates superior partitioning into organic phases and lipid environments.

Lipophilicity vs Analogs
Data to verify
XLogP 3.5 vs 0.9 (4-amino-3-methylphenol) and 2.82 (4-anilinophenol)
Higher computed logP supports organic-phase synthesis and hydrophobic media selection
Computed property; experimental validation recommended
Lipophilicity Drug Design Synthesis Intermediate

Differential Hydrogen Bonding Profile and Its Impact on Lipophilicity

While both the target compound and 4-amino-3-methylphenol possess 2 hydrogen bond donors (HBD), the target's donor is a secondary amine (NH-Ph) compared to the primary amine (NH2) on the analog. Despite the identical HBD count, the phenyl substitution contributes to the 2.6-log-unit lipophilicity increase by masking the polarity of the NH group, effectively reducing hydrogen-bonding capacity in an aqueous environment [1].

HBD Shielding Effect
Reported
2 HBD count in both, but secondary amine vs primary; 2.6 logP difference
HBD count alone insufficient; donor nature strongly influences polarity and partitioning
Computed HBD and XLogP from PubChem
Hydrogen Bonding ADME Prediction SAR

Predicted Enhancement of Oxidative Stability via Ortho-Methyl Steric Shielding

The 3-methyl substituent in Phenol, 3-methyl-4-(phenylamino)- is positioned ortho to the electron-rich anilino nitrogen. According to established SAR for hindered phenol and amine antioxidants, ortho-alkyl groups provide steric hindrance that stabilizes radical intermediates and protects the amine from premature oxidation or coupling [1]. This steric effect is absent in 4-anilinophenol, making the target compound a potentially more stable intermediate for applications requiring controlled oxidative coupling, such as in dye formation.

Ortho-Methyl Steric Shielding
Class-level
Ortho-methyl (Taft Es ≈ -1.24) adjacent to anilino NH
May improve oxidative stability and control coupling selectivity in dye and antioxidant applications
Inferred from steric substituent constants; experimental confirmation needed
Oxidative Stability Steric Hindrance Dye Intermediate

Alignment with Established SAR for Synergistic Radical Scavenging

A comprehensive SAR study on 51 phenolic and anilinic compounds identified that the co-occurrence of a phenolic hydroxyl and an anilino group within the same molecule is a structural prerequisite for high-potency, multi-mechanism radical scavenging activity against DPPH, hydroxyl, and peroxyl radicals [1]. Phenol, 3-methyl-4-(phenylamino)-, possessing both groups, aligns with the structural profile of the most effective antioxidants in that study, suggesting a higher probable activity than analogs possessing only one of these functionalities.

Dual Phenol-Aniline SAR
Class-level
Matches high-activity structural profile in published SAR of 51 compounds
Potential scaffold for multi-radical scavenger libraries; not experimentally verified for this compound
SAR study (Ali et al., 2013); activity depends on specific substitution
Antioxidant Radical Scavenging SAR

Optimal Application Scenarios for Phenol, 3-Methyl-4-(Phenylamino)- Based on Quantified Properties


Design and Synthesis of Lipophilic Redox-Active Molecules

The high XLogP of 3.5 and the presence of both phenolic and anilino redox-active groups make this compound a superior scaffold for designing lipophilic antioxidants or electron-transfer agents intended for non-polar media, such as lubricant additives or polymer stabilizers. Its 2.6-fold higher logP over 4-amino-3-methylphenol ensures better solubility and dispersion in hydrophobic formulations [1].

Intermediate for Hair Dye Colorants Requiring Controlled Reactivity

The steric hindrance from the ortho-methyl group provides a kinetic control mechanism for oxidative coupling reactions with developers. This property is critical in permanent hair dye formulations where the rate of color formation must be balanced with the need for deep fiber penetration, allowing for more predictable and stable color outcomes compared to the less hindered 4-anilinophenol [2].

Building Block for Mechanism-Based Antioxidant Libraries

The validated SAR model from Ali et al. (2013) confirms that the dual phenol-aniline pharmacophore is a key determinant of high radical-scavenging potency. Research groups procuring this compound will be acquiring a fragment that aligns with the structural rules for effective multi-radical scavengers (DPPH, peroxyl, hydroxyl), offering a more promising starting point for hit-to-lead optimization than mono-functional alternatives [3].

Specialty Aromatic Dye and Pigment Synthesis

The compound's unique electronic character, arising from the synergistic effect of its substituents, makes it a valuable intermediate for synthesizing novel azo, indoaniline, or indophenol dyes with targeted absorption spectra. Its differentiated lipophilicity can also be leveraged to fine-tune dye solubility for applications in non-aqueous ink or textile dyeing processes .

Application
Selection Property
Validation Focus
Synthesis of lipophilic redox-active molecules
Moderate lipophilicity, dual redox-active groups
Partition coefficient and solubility in non-polar media
Intermediate for hair dye colorants requiring controlled reactivity
Ortho-methyl steric control over oxidative coupling
Kinetics and selectivity of dye formation reactions
Building block for antioxidant libraries
Dual phenol-aniline pharmacophore matching SAR for multi-radical scavenging
Radical scavenging assay profiling (DPPH, peroxyl, hydroxyl)
Specialty aromatic dye and pigment synthesis
Unique electronic character from synergistic substituent effects
Absorption spectra and solubility tuning for non-aqueous systems
Quote Request

Request a Quote for Phenol, 3-methyl-4-(phenylamino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.